molecular formula C16H20ClN3O2S B2615096 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide CAS No. 921867-40-5

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide

Cat. No.: B2615096
CAS No.: 921867-40-5
M. Wt: 353.87
InChI Key: KBQSZTHBGZDSST-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic organic compound. The imidazole ring is substituted with a hydroxymethyl group at the 5-position and a 2-((4-chlorobenzyl)thio) group at the 2-position. An acetamide group is also attached to the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromaticity in the imidazole ring, the polar nature of the acetamide group, and the potential for hydrogen bonding due to the hydroxyl group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the hydroxyl group could be involved in condensation reactions, and the chlorobenzyl group could undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Characterization

  • Research has delved into the synthesis and spectroscopic characterization of new 2-substituted imidazole derivatives. These derivatives exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The structural diversity of these compounds allows for potential applications in developing new antimicrobial agents (Salman, Abdel‐Aziem, & Alkubbat, 2015).

Antimicrobial and Antifungal Activities

  • Novel imidazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some derivatives have shown effectiveness against specific bacteria and fungi, highlighting their potential as leads for developing new antibacterial and antifungal therapies (Günay et al., 1999).

Anticancer Agents

  • The synthesis of benzimidazole-thiazole derivatives and their evaluation as anticancer agents have been explored. Certain compounds demonstrated promising anticancer activity against HepG2 and PC12 cancer cell lines, suggesting their potential application in cancer therapy (Nofal et al., 2014).

ACAT-1 Inhibition for Disease Treatment

  • Research into the development of aqueous-soluble ACAT-1 inhibitors has led to the identification of compounds with significant selectivity for human ACAT-1 over ACAT-2. These findings support the therapeutic potential of ACAT inhibitors in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information about its biological activity. If it’s designed as a drug, its mechanism of action would depend on the target it’s intended to interact with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to determine its efficacy and safety .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-11(2)19-15(22)8-20-14(9-21)7-18-16(20)23-10-12-3-5-13(17)6-4-12/h3-7,11,21H,8-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQSZTHBGZDSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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